
6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride is a chemical compound known for its unique structure and reactivity It features a sulfonyl chloride group attached to a hexane chain, which is further connected to an isoindole ring with two oxo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride typically involves the reaction of hexane-1-sulfonyl chloride with an appropriate isoindole derivative. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate esters.
Reduction Reactions: The oxo groups on the isoindole ring can be reduced under specific conditions to form hydroxyl groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and reduced or oxidized derivatives of the original compound.
Applications De Recherche Scientifique
6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride involves its reactivity with nucleophiles and other reactive species. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The oxo groups on the isoindole ring can also participate in redox reactions, further expanding the compound’s reactivity profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexanoic acid: This compound is similar in structure but lacks the sulfonyl chloride group, making it less reactive in certain types of reactions.
N-(6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexanoyl)-N’-(2-methoxyphenyl)thiourea: This compound features a thiourea group instead of a sulfonyl chloride, leading to different reactivity and applications.
(1,1’-Biphenyl)-4-yl 6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexanoate: This ester derivative has different solubility and reactivity properties compared to the sulfonyl chloride compound.
Uniqueness
The uniqueness of 6-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)hexane-1-sulfonyl chloride lies in its combination of a sulfonyl chloride group with an isoindole ring, providing a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
6633-95-0 |
|---|---|
Formule moléculaire |
C14H16ClNO4S |
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
6-(1,3-dioxoisoindol-2-yl)hexane-1-sulfonyl chloride |
InChI |
InChI=1S/C14H16ClNO4S/c15-21(19,20)10-6-2-1-5-9-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2 |
Clé InChI |
FZZLKBDEGCRLMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



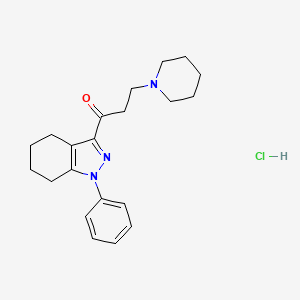
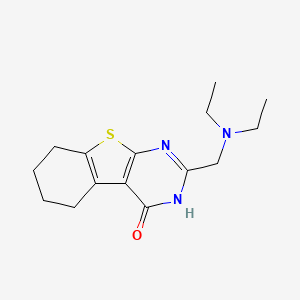
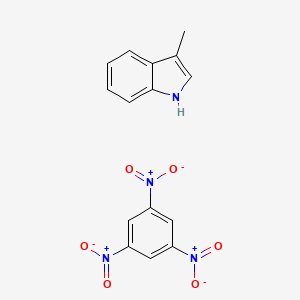
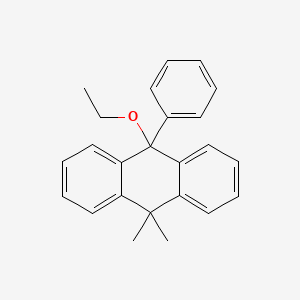
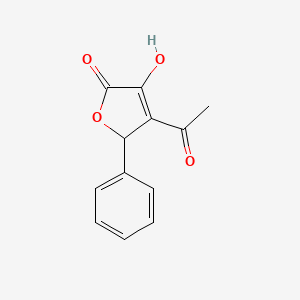
![Methyl(phenyl)bis[(propan-2-yl)oxy]silane](/img/structure/B14714213.png)

![3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione](/img/structure/B14714224.png)

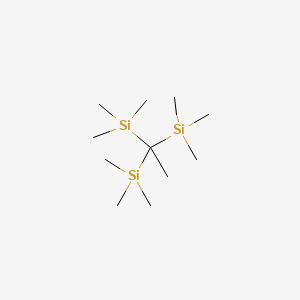
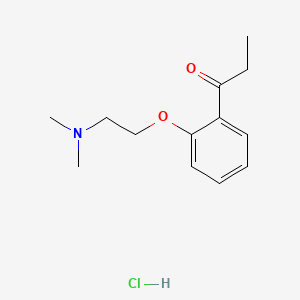
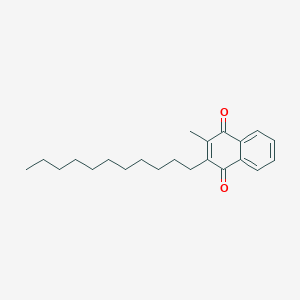
![Phenol, 3-[(phenylimino)methyl]-](/img/structure/B14714276.png)
